molecular formula C11H10BrNO2 B1343157 3-(5-bromo-1H-indol-3-yl)propanoic acid CAS No. 54904-23-3

3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1343157
CAS RN: 54904-23-3
M. Wt: 268.11 g/mol
InChI Key: DRCUGRYTGTWNRN-UHFFFAOYSA-N
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Description

“3-(5-bromo-1H-indol-3-yl)propanoic acid” is a chemical compound that belongs to the class of indole-3-propanoic acids. It has a molecular formula of C11H10BrNO2 .


Molecular Structure Analysis

The molecular structure of “3-(5-bromo-1H-indol-3-yl)propanoic acid” consists of an indole ring attached to a propanoic acid group . The indole ring contains a bromine atom at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-bromo-1H-indol-3-yl)propanoic acid” include a boiling point of 495.8°C at 760 mmHg . Its molecular weight is 268.11 g/mol.

Scientific Research Applications

Antiproliferative/Cytotoxic Activity in Cancer Research

One potential application of 5-Bromoindol-3-propionic acid is in cancer research. A study reported the synthesis of 5-bromo-substituted derivatives of indole phytoalexins and screened them for antiproliferative/cytotoxic activity against seven human cancer cell lines using an MTT assay . This suggests that 5-Bromoindol-3-propionic acid could be used to develop novel compounds with potential anti-cancer properties.

Role in Biological Systems and Environmental Impact

Further research is needed to understand the role of indoles, including 5-Bromoindol-3-propionic acid, in biological systems and the environment . Indole derivatives have been noted for their relevance to health and technical applications, which could include environmental monitoring or biotechnological production processes.

Future Directions

Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propanoic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities.

Mechanism of Action

Target of Action

5-Bromo-Indol-3-propionic acid, also known as 5-Bromoindol-3-propionic acid or 3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-Indol-3-propionic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-Indol-3-propionic acid may interact with its targets to induce a variety of changes.

Biochemical Pathways

For instance, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been found to activate ERK1, a protein encoded by the Mapk3 gene . This suggests that 5-Bromo-Indol-3-propionic acid may also affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

It is known that the gut microbiota plays a crucial role in the metabolism of indole derivatives . Therefore, the bioavailability of 5-Bromo-Indol-3-propionic acid may be influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

Indole derivatives have been found to have diverse biological activities , suggesting that 5-Bromo-Indol-3-propionic acid may also have a broad range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 5-Bromo-Indol-3-propionic acid may be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives , can be influenced by factors such as diet, lifestyle, and antibiotic use. Therefore, these factors may indirectly affect the action of 5-Bromo-Indol-3-propionic acid.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCUGRYTGTWNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593910
Record name 3-(5-Bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)propanoic acid

CAS RN

54904-23-3
Record name 3-(5-Bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54904-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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